molecular formula C9H5F2NO2 B1306681 4,6-Difluoroindole-2-carboxylic acid CAS No. 247564-66-5

4,6-Difluoroindole-2-carboxylic acid

Cat. No. B1306681
CAS RN: 247564-66-5
M. Wt: 197.14 g/mol
InChI Key: OCHGGXDZJGAUEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated carboxylic acids and their derivatives is a topic of interest due to their potential applications in drug discovery and material science. For instance, the synthesis of 3-(aminomethyl)-2,6-difluorophenol and 4-(aminomethyl)-2,6-difluorophenol from 2,6-difluorophenol demonstrates the feasibility of creating bioisosteric analogues of biologically active compounds . Similarly, the design and synthesis of 1-amino-4,4-difluorocyclohexanecarboxylic acid from commercially available materials show the practicality of introducing fluorine atoms into complex molecules . These examples suggest that the synthesis of 4,6-difluoroindole-2-carboxylic acid would likely involve strategic introduction of fluorine atoms into the indole scaffold, followed by carboxylation at the appropriate position.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often influenced by the presence of fluorine atoms, which can affect conformation, lipophilicity, acidity, and fluorescent properties . For example, the crystal structures of derivatives of 4,4''-difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylic acid show how hydrogen bonding potential and fluorine substitution can influence crystal packing . This suggests that the molecular structure of this compound would also be affected by the presence of fluorine, potentially leading to unique conformational and packing properties.

Chemical Reactions Analysis

Fluorinated carboxylic acids can participate in various chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing nature of fluorine. For instance, the catalytic dehydrative condensation between carboxylic acids and amines using 2,4-bis(trifluoromethyl)phenylboronic acid demonstrates the potential for creating amide bonds in the presence of fluorinated groups . This indicates that this compound could potentially undergo similar amidation reactions, which could be useful in peptide synthesis or drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated carboxylic acids are often characterized by their increased lipophilicity and altered acidity compared to their non-fluorinated counterparts. The study of mesomorphic properties of 4'-n-alkoxy-2,3,5,6-tetrafluorobiphenyl-4-carboxylic acids, which exhibit liquid crystalline behavior, highlights the impact of fluorination on the physical properties of these compounds . Additionally, the synthesis and characterization of organotin(IV) complexes with 2',4'-difluoro-4-hydroxy-[1,1']-biphenyl-3-carboxylic acid provide insights into the coordination chemistry and potential biological activity of fluorinated carboxylic acids . These findings suggest that this compound would also display unique physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Synthetic Approaches

The synthesis of difluoroindolecarboxylic acid ethyl esters is significant in scientific research. Research by Silvestri, Artico, Regina, and Martino (2004) explores various synthetic approaches to ethyl 4,5-difluoroindole-2-carboxylate and its analogs. They investigate Fischer indole synthesis and reactions involving lithiated N-BOC-3,4-difluoro-2-methylaniline, highlighting a straightforward preparation route for these compounds (Silvestri, Artico, Regina, & Martino, 2004).

Thermal Stability in Polyimides

Investigations into the thermal stability of 6FDA-(co-)polyimides containing carboxylic acid groups, including difluoroindole-2-carboxylic acid derivatives, are conducted by Wieneke and Staudt (2010). Their research emphasizes the stability and suitability of these materials for high-temperature applications, such as in hydrogen fuel cells and aerospace. They find that up to 380°C, these materials exhibit minor weight losses and remain mechanically stable, making them potential candidates for high-performance polymer applications (Wieneke & Staudt, 2010).

Advanced Oxidation Processes

Research by Yang, Huang, Zhang, Yu, Deng, and Wang (2014) investigates the stability of fluorotelomer sulfonate, related to difluoroindole-2-carboxylic acid, in advanced oxidation processes. They find that certain fluorotelomer sulfonates are more degradable compared to PFOS, a common pollutant, and can be almost completely defluorinated under specific conditions. This research highlights the potential environmental impact and degradation pathways of fluorotelomer sulfonates, a class to which difluoroindole-2-carboxylic acid belongs (Yang et al., 2014).

Safety and Hazards

4,6-Difluoroindole-2-carboxylic acid is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .

properties

IUPAC Name

4,6-difluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHGGXDZJGAUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392601
Record name 4,6-Difluoroindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

247564-66-5
Record name 4,6-Difluoro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247564-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Difluoroindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-difluoro-1H-indole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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